Crotoxin B

Description

Properties

CAS No. |

59979-26-9 |

|---|---|

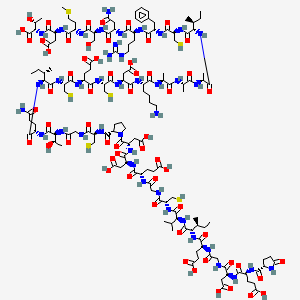

Molecular Formula |

C149H233N41O60S6 |

Molecular Weight |

3751.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H233N41O60S6/c1-15-64(6)112(143(244)183-94(62-255)140(241)171-82(47-72-25-19-18-20-26-72)132(233)166-74(28-23-44-155-149(153)154)124(225)172-83(48-97(152)195)133(234)178-89(57-191)137(238)169-81(42-46-256-14)129(230)175-87(52-109(214)215)136(237)189-116(71(13)193)148(249)250)186-119(220)69(11)160-117(218)67(9)159-118(219)68(10)161-123(224)73(27-21-22-43-150)165-134(235)85(50-107(210)211)176-139(240)92(60-253)179-128(229)80(35-41-105(206)207)168-138(239)93(61-254)182-144(245)113(65(7)16-2)187-131(232)78(30-36-96(151)194)170-146(247)115(70(12)192)184-101(199)56-158-121(222)90(58-251)180-141(242)95-29-24-45-190(95)147(248)88(53-110(216)217)177-135(236)86(51-108(212)213)174-126(227)76(32-38-102(200)201)163-100(198)55-157-122(223)91(59-252)181-142(243)111(63(4)5)185-145(246)114(66(8)17-3)188-130(231)77(33-39-103(202)203)164-99(197)54-156-120(221)84(49-106(208)209)173-127(228)79(34-40-104(204)205)167-125(226)75-31-37-98(196)162-75/h18-20,25-26,63-71,73-95,111-116,191-193,251-255H,15-17,21-24,27-62,150H2,1-14H3,(H2,151,194)(H2,152,195)(H,156,221)(H,157,223)(H,158,222)(H,159,219)(H,160,218)(H,161,224)(H,162,196)(H,163,198)(H,164,197)(H,165,235)(H,166,233)(H,167,226)(H,168,239)(H,169,238)(H,170,247)(H,171,241)(H,172,225)(H,173,228)(H,174,227)(H,175,230)(H,176,240)(H,177,236)(H,178,234)(H,179,229)(H,180,242)(H,181,243)(H,182,245)(H,183,244)(H,184,199)(H,185,246)(H,186,220)(H,187,232)(H,188,231)(H,189,237)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,249,250)(H4,153,154,155)/t64-,65-,66-,67-,68-,69-,70+,71+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,111-,112-,113-,114-,115-,116-/m0/s1 |

InChI Key |

KRVXOUFVOPNQAZ-JLBFQTDKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCC(=O)N3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Structural Biology of Crotoxin B and Its Isoforms

Primary Structure and Amino Acid Sequence Analysis of Crotoxin B Isoforms

This compound is typically composed of 122 amino acid residues iaea.org. However, the composition of Crotalus durissus venom includes a mixture of different this compound isoforms researchgate.netsigmaaldrich.com. These isoforms, such as CBa₂, CBb, CBc, CBd, F6a, colCB-A, and colCB-B, arise from natural variations in their amino acid sequences researchgate.netsigmaaldrich.com. Analysis of these sequences reveals both highly conserved regions essential for function and variable regions that contribute to the distinct properties of the isoforms.

Identification of Conserved and Variable Regions

Amino acid sequence analysis of this compound isoforms shows high identity with other PLA₂s, particularly within the calcium-binding loop and the active site helix 3. The calcium-binding loop, spanning residues 29-33, is a highly conserved region critical for coordinating the calcium ion required for PLA₂ activity. The active site helix 3 is also noted for its high conservation among isoforms. Similarities are observed in the C-terminal region when compared to other myotoxic PLA₂s.

Region I: Residue 1 at the N-terminal of α-helix A.

Region II: Residues 29-33, corresponding to the canonical calcium-binding loop.

Region III: Residues 59-72, situated in a loop between α-helix C and the β-wing.

Region IV: Residues 76-82, part of the β-wing.

Region V: Residues 120-128, located in the C-terminal extension.

The amino acid composition of this compound isoforms typically shows a high content of hydrophobic and basic amino acid residues. Highly conserved basic residues in the C-terminal domain are suggested to play a role in heparin binding and interaction with cell membranes.

Analysis of Amino Acid Variations and Their Biological Correlates

Specific natural mutations and single residue variations among CB isoforms are directly implicated in the functional differences observed between the various crotoxin complexes. For instance, CBd differs from CBc by a single amino acid substitution (Arg74Pro) and from CBb by three substitutions (Ile19Val, Arg34Gln, and Tyr115Asn). Other variations include the residue at position 1 (His or Ser) and position 128 (Gly or Glu, as seen in CBa₂).

These variations contribute to the classification of crotoxin complexes into different classes based on their biochemical and pharmacological properties researchgate.net. Class I complexes, typically formed by CBb, CBc, or CBd with any CA isoform, are characterized by high stability, high toxicity, and relatively low PLA₂ enzymatic activity. In contrast, Class II complexes, formed by CBa₂ with any CA isoform, are less stable, less toxic, and exhibit higher enzymatic activity. The differences in stability and dissociation rates of these complexes are correlated with their toxicity and enzymatic activity. A stronger association between the CA and CB subunits in more toxic isoforms leads to slower dissociation, weaker enzymatic activity, and more efficient neuromuscular blockade.

Basic amino acid residues, particularly in the C-terminal domain, are considered important for the biological action of CB and its interaction with the cell membrane. Research findings suggest that specific amino acid variations influence the stability, toxicity, and enzymatic activity of the crotoxin complexes rcsb.org.

Three-Dimensional Architectures of this compound

This compound is classified as a group IIA secreted phospholipase A₂ (sPLA₂). Its three-dimensional structure adheres to the canonical sPLA₂ fold, characterized by a specific arrangement of helices and sheets stabilized by disulfide bonds.

Monomeric Conformations of Isolated this compound Isoforms

Crystal structures of individual CB isoforms, such as CBa₂, CBc, and CBd, have been determined, providing detailed insights into their monomeric conformations. While the core structure is conserved, comparison of these structures reveals conformationally variable regions as described previously. In its monomeric form, this compound exhibits weak neurotoxicity but displays strong anticoagulant effects, suggesting the importance of the monomeric state for certain biological activities rcsb.orgsigmaaldrich.com.

Oligomeric Assemblies of this compound: Dimeric and Tetrameric Forms

Beyond its monomeric form, this compound is known to assemble into higher-order oligomeric structures, specifically dimers and tetramers rcsb.org. Crystal structures of both dimeric and tetrameric forms of CB have been reported rcsb.org.

The tetrameric assembly is described as being formed by two dimers of this compound isoforms rcsb.org. These oligomeric structures are suggested to be stable in solution rcsb.org. Specific residues, such as Ser1 and Glu92, have been identified as playing an important role in the oligomerization process rcsb.org. The formation of these assemblies is facilitated by a high concentration of polar residues on the surface of CB, which participate in a network of hydrogen bonds and salt bridges between monomers.

The dimeric and tetrameric conformations are hypothesized to enhance the neurotoxicity of this compound by creating new binding sites, which could improve the affinity of the molecular complexes for the presynaptic membrane rcsb.org. Analysis of the central dimer interface within the tetramer has identified residues involved in these interactions, including His1, Leu2, Leu3, Ile19, Phe24, Trp31, Gly32, Ala56, Lys59, Asn67, Lys69, Trp70, Phe119, Tyr120, Pro121, Asp122, and Arg127. While the physiological relevance of CB oligomer formation is debated, the dimeric form may present more accessible surface areas for interaction with specific PLA₂ receptors.

This compound within the Heterodimeric Crotoxin Complex (Crotoxin A-Crotoxin B)

Crotoxin is a heterodimeric complex formed by the non-covalent association of the basic this compound subunit and the acidic, non-enzymatic Crotoxin A (crotapotin) subunit rcsb.orgresearchgate.netrcsb.orgsigmaaldrich.comiaea.org. This association occurs in a 1:1 molecular ratio rcsb.org. The CA subunit is crucial for potentiating the neurotoxic effect of CB, partly by preventing its non-specific adsorption and facilitating its interaction with specific receptors at the neuromuscular junction.

Crystal structures of the crotoxin complex, including isoforms like CA₂-CBb, have been determined, providing detailed insights into the interaction interface between the two subunits. These structures reveal the nature of the binding interface and have allowed for the identification of key amino acid residues responsible for the significant differences in the stability, toxicity, and enzymatic activity observed between different crotoxin complexes rcsb.org.

Specific residues on the CB subunit are involved in critical interactions with the CA subunit. For example, in the CA₂-CBb complex, Trp31 and Trp70 of CBb form intermolecular polar contacts with Asp99 and Asp89, respectively, of the β-chain of CA₂. These interactions contribute significantly to the stability and toxicity of the complex. Furthermore, these interactions can lead to a decrease in the PLA₂ enzymatic activity of CB by partially obstructing substrate access to the catalytic site and masking interfacial binding surface residues important for phospholipid interaction.

Structure-Function Relationships of this compound Isoforms

The functional diversity observed among different crotoxin complexes is largely dependent on the specific isoform of the CB subunit involved nih.gov. Variations in the amino acid sequences of these isoforms lead to distinct structural characteristics that influence their activity, stability, and interactions with other molecules.

Impact of Amino Acid Variations on Conformational Flexibility

Comparison of the crystal structures of natural isoforms of CB has revealed conformationally variable or more flexible regions nih.gov. Specific amino acid variations between CB isoforms play a structural role in determining these flexible regions nih.gov. For example, five such regions have been identified, including the N-terminal (residue 1), the canonical calcium-binding loop (residues 29–33), and a loop between α-helix C and the β-sheet region (residues 59–72) nih.gov. Amino acid substitutions can influence the flexibility of these regions, potentially impacting interactions with other proteins or membranes. While studies on crotapotin (CA) isoforms have shown how substitutions like Pro to Ala can relax a molecular region and allow for more flexibility, a similar principle applies to variations within CB isoforms. Despite variations, CB isoforms maintain high sequence identity in crucial functional regions like the calcium binding loop and the active site helix 3, consistent with their conserved PLA2 activity rtrn.net. However, differences in other regions, such as the C-terminal domain with its highly conserved basic residues, are also noted and are important for interactions with cell membranes rtrn.net.

Role of Specific Residues in Oligomerization and Protein-Protein Interactions

Specific amino acid residues within this compound isoforms are critical for their ability to oligomerize and interact with other proteins, most notably the acidic CA subunit. The association between the basic CB and acidic CA subunits is non-covalent, driven by electrostatic forces. A high concentration of polar residues on the surface of CB can induce its oligomerization through the formation of hydrogen bonds and salt bridges, leading to the formation of dimers and tetramers of the subunit wikipedia.org.

Studies on the interaction interface between the CA and CB subunits have identified key residues. For instance, residue His1 in certain CB isoforms plays a crucial role in forming a stable interface with residues like Trp31 and Trp70 of CBb, which in turn interact with Asp99 and Asp89 of CA2 wikipedia.org. These specific interactions contribute significantly to the stability and toxicity of the resulting crotoxin complex wikipedia.org. Furthermore, specific residues are involved in the self-association of CB isoforms into higher-order structures. In the tetrameric complex formed by CB1 and CB2 dimers, Ser1 and Glu92 of CB1 and CB2, respectively, have been shown to play an important role in oligomerization rcsb.org. The interaction of CB with a crotoxin inhibitor protein found in snake serum, which binds to CB but not CA and causes the dissociation of the crotoxin complex, highlights the specificity of CB's interaction surfaces and suggests a mechanism similar to its interaction with its biological target receptor.

Structural Determinants for Catalytic Activity and Substrate Specificity

The phospholipase A2 activity of this compound is central to its biological effects. The structural determinants for this catalytic activity are well-conserved within the PLA2 family. A "catalytic network" of residues, including His-47, Tyr-51, Tyr-65, and Asp-90 (using a common PLA2 numbering), is essential for the catalytic mechanism. These residues are conserved in this compound and other phospholipases. The calcium-binding loop (residues 29–33) is also crucial for catalytic activity, as calcium ions are required for substrate binding and catalysis nih.gov.

The interaction between the CB and CA subunits influences the catalytic activity of CB. The acidic subunit CA has been shown to decrease the PLA2 activity of CB by partially blocking substrate access to the catalytic site and by covering interfacial binding surface residues that are important for the interaction of the enzyme with phospholipids (B1166683) wikipedia.org. This suggests that the conformation of CB within the crotoxin complex, dictated by its interaction with CA, modulates its enzymatic activity and substrate accessibility. Studies have also shown that isolated CB and the crotoxin complex can inhibit prothrombinase complex formation, indicating an interaction with coagulation factors like factor Xa and modulation of the role of coagulation phospholipids.

Enzymatic Mechanisms of Crotoxin B Phospholipase A2 Activity

Catalytic Mechanism and Interfacial Activation of Crotoxin B

The catalytic mechanism of sPLA2s, including this compound, involves a conserved histidine and aspartate dyad, along with a calcium ion. sci-hub.boxnih.gov The calcium ion is essential for catalysis, coordinating the phospholipid substrate and stabilizing the transition state. expasy.orgnih.gov The histidine residue acts as a general base, activating a water molecule for nucleophilic attack on the sn-2 ester bond of the phospholipid. nih.gov

A key characteristic of many sPLA2s is interfacial activation, where the enzyme's catalytic activity is dramatically enhanced when the substrate is presented in an aggregated form, such as micelles or vesicles, rather than as monomers. sci-hub.box This phenomenon involves the enzyme binding to the lipid-water interface, which is thought to induce a conformational change that optimizes the active site for catalysis. nih.govsci-hub.boxnih.gov this compound readily hydrolyzes dimyristoyllecithin vesicles, with the hydrolysis rate being influenced by the physical state of the phospholipid, suggesting a strong interaction between the enzyme and the interface. nih.govresearchgate.net

Enzyme Kinetics and Substrate Specificity of this compound Isoforms

This compound exists in various isoforms, which can exhibit differences in their biological activities and potentially their enzymatic kinetics and substrate specificity. researchgate.netresearchgate.net Enzyme kinetics studies typically analyze parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic constant (kcat) to understand the enzyme's affinity for its substrate and its catalytic efficiency. beilstein-journals.orgreadthedocs.io The specificity constant (kcat/Km) is a key parameter for quantifying enzyme specificity and efficiency when multiple substrates are present. beilstein-journals.org

Hydrolysis of Aggregated Substrates (e.g., Micelles, Vesicles)

This compound demonstrates significant activity towards aggregated phospholipid substrates like micelles and vesicles. nih.govresearchgate.netgoogle.com The interaction with these lipid-water interfaces is crucial for the enzyme's optimal catalytic function, a hallmark of interfacial activation. nih.govsci-hub.box Studies have shown that this compound efficiently hydrolyzes dimyristoyllecithin vesicles. nih.govresearchgate.net

Hydrolysis of Monomeric Substrates

While interfacial activation is prominent, this compound can also hydrolyze monomeric phospholipid substrates, although typically at lower rates compared to aggregated substrates. nih.govresearchgate.netnih.gov Studies using synthetic short-chain lecithins in the monomeric state have shown that this compound can exhibit catalytic activity. nih.govresearchgate.netnih.gov

Modulation of this compound Phospholipase A2 Activity by Crotoxin A Subunit

The non-covalent association of this compound with the acidic Crotoxin A subunit significantly modulates its enzymatic activity. researchgate.netmdpi.comnih.gov Crotoxin A, despite lacking intrinsic enzymatic activity, plays a crucial regulatory role within the crotoxin complex. researchgate.netnih.gov

Inhibitory Effects of Crotoxin A on this compound Catalysis

Crotoxin A is known to inhibit the phospholipase A2 activity of this compound, particularly when the substrate is in an aggregated form. nih.govresearchgate.net This inhibition is a key aspect of the crotoxin complex's mechanism of action. When phospholipids (B1166683) are aggregated into micelles, the presence of Crotoxin A leads to lower hydrolysis rates compared to this compound alone. nih.govresearchgate.net Similarly, the hydrolysis of dimyristoyllecithin vesicles by the crotoxin complex is significantly slower (approximately 1/10th the rate) than by this compound alone. nih.govresearchgate.net

Molecular Basis of Crotoxin A-Mediated Inhibition

The inhibitory effect of Crotoxin A on this compound's activity on aggregated substrates is primarily attributed to its interference with the interaction of this compound with the lipid-water interface. nih.govresearchgate.net Direct binding experiments have shown that the crotoxin complex is less able to interact with lecithin-water interfaces compared to this compound alone. nih.govresearchgate.net This suggests that Crotoxin A shields a specific area on the surface of this compound, distinct from the active site, that is responsible for the enzyme's interaction with lipid interfaces. nih.govresearchgate.net While Crotoxin A inhibits activity on aggregated substrates, the hydrolysis of monomeric substrates by the crotoxin complex occurs at similar rates to that of this compound alone, indicating that the active site remains accessible in the complex. nih.govresearchgate.netnih.gov The inhibition by Crotoxin A does not appear to involve the active site directly but rather affects the enzyme's ability to bind and orient correctly at the interface of aggregated substrates. nih.gov

Molecular Interactions and Cellular Targets of Crotoxin B

Membrane Binding and Dissociation Dynamics of Crotoxin B

The interaction of this compound with lipid membranes is a critical step in its mechanism of action. This involves both its association with and dissociation from membrane structures, influenced by membrane composition and the presence of crotoxin A.

Interaction with Biological and Artificial Membranes

Isolated this compound demonstrates binding to both biological and artificial membranes. Studies using erythrocyte or postsynaptic membranes have shown that the isolated phospholipase component B binds in a non-saturable manner tandfonline.com. This suggests a general affinity for membrane structures in the absence of its partner subunit. Upon interaction of the intact crotoxin complex with biological or artificial membranes, the two subunits dissociate; crotoxin A is released into the surrounding solution, while this compound remains bound to the membrane tandfonline.comresearchgate.netsci-hub.se.

Role of Negatively Charged Phospholipids (B1166683) in Membrane Interaction

Negatively charged phospholipids play a crucial role in the membrane interaction of this compound. Isolated this compound exhibits a low affinity for unilamellar vesicles composed of zwitterionic (neutral) phospholipids. In contrast, it binds with high affinity to vesicles containing negatively charged phospholipids tandfonline.comresearchgate.netnih.gov. This strong affinity suggests that negatively charged phospholipids may be a physiological target or a significant part of the target site for this compound on the presynaptic plasma membrane tandfonline.comresearchgate.netnih.gov. The binding of crotoxin or its component B to vesicles of negatively charged phospholipids can lead to the leakage of entrapped substances, such as dyes, indicating membrane destabilization researchgate.netnih.gov.

Specific examples of negatively charged phospholipids that interact with this compound include phosphatidylserine (B164497) and phosphatidylglycerol.

| Phospholipid Type | Interaction Affinity with Isolated this compound | Effect on Membrane (Vesicles) |

|---|---|---|

| Zwitterionic Phospholipids | Low affinity (Kapp in millimolar range) researchgate.netnih.gov | No dye leakage observed researchgate.netnih.gov |

| Negatively Charged Phospholipids | High affinity (Kapp < 1 microM) researchgate.netnih.gov | Causes dye leakage researchgate.netnih.gov |

Influence of Crotoxin A on this compound Membrane Adsorption and Selectivity

The non-enzymatic subunit, crotoxin A, significantly influences the membrane interaction of this compound. Crotoxin A itself does not bind to membranes tandfonline.comresearchgate.net. However, it considerably reduces the non-specific adsorption of the phospholipase subunit (this compound) tandfonline.comresearchgate.netsci-hub.se. While preventing non-specific binding, crotoxin A does not impede the saturable (specific) binding of this compound to a limited number of binding sites on the synaptic membrane tandfonline.comresearchgate.net. Furthermore, crotoxin A enhances the selectivity of this compound for negatively charged phospholipids by completely inhibiting the low-affinity binding of this compound to vesicles made of zwitterionic phospholipids tandfonline.comresearchgate.netnih.gov. This chaperone-like function of crotoxin A is crucial for directing this compound towards its specific membrane targets and enhancing its toxicity tandfonline.comresearchgate.netresearchgate.netsci-hub.se. The stability of the crotoxin complex, influenced by the interaction between crotoxin A and B isoforms, plays a major role in their synergistic action, affecting dissociation rate and interaction with negatively charged phospholipid vesicles capes.gov.br.

Identification and Characterization of this compound Receptor Interactions

Beyond general membrane interactions, this compound engages with specific protein targets, contributing to its diverse biological effects.

Presynaptic Receptor Acceptors and Binding Sites

Crotoxin, acting primarily at the presynaptic level, blocks neuromuscular transmission by interacting with specific neuronal targets tandfonline.comresearchgate.netnih.govmdpi.com. The isolated CB PLA₂ subunit can act independently and blocks neuromuscular transmission by binding to presynaptic receptors nih.gov. The neuronal target for the isolated CB subunit is distinct from that of the intact crotoxin complex, and higher concentrations of isolated CB are required to achieve neurotoxicity compared to the crotoxin complex nih.gov. Studies have demonstrated high-affinity, specific binding sites for crotoxin and related presynaptic neurotoxins in brain synaptosomes and synaptosomal membrane fragments nih.gov. Binding to membrane fragments can exhibit two binding plateaus with different dissociation constants (Kd) and maximum binding capacities (Bmax), while binding to whole synaptosomes may show only one plateau nih.gov.

| Preparation | Binding Plateaus | Kd (nM) | Bmax (pmoles/mg protein) |

|---|---|---|---|

| Synaptosomal Membranes | Two | 4, 87 | 2, 4 |

| Whole Synaptosomes | One | 2 | 5 |

Data derived from guinea-pig brain synaptosomes and synaptosomal membrane fragments nih.gov.

The acidic subunit of crotoxin has been shown to inhibit crotoxin binding to these sites, being a potent competitor nih.gov.

Non-Neuronal Protein Targets (e.g., Human Coagulation Factor Xa, CFTR)

This compound has been identified to interact with several non-neuronal protein targets, independent of its catalytic activity, through direct protein-protein interactions nih.govmdpi.com.

Human Coagulation Factor Xa (FXa): this compound exhibits anticoagulant properties through direct interaction with human coagulation factor Xa (hFXa) nih.govmdpi.com. This interaction leads to the inhibition of the prothrombinase complex, which is essential for the efficient production of thrombin nih.govmdpi.comtoxinology.org. This represents a non-enzymatic, phospholipid-independent anticoagulant mechanism of action for this compound nih.gov. Interaction with crotoxin A and hFXa can also prevent the oligomerization of this compound researchgate.net.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): this compound forms a complex with the nucleotide-binding domain 1 (NBD1) of both wild-type (WT) and mutated ΔF508-CFTR nih.govresearchgate.net. CFTR is a membrane protein that functions as a chloride channel, and mutations in the CFTR gene are implicated in cystic fibrosis nih.govmdpi.comnih.govresearchgate.net. This compound acts as a positive allosteric modulator and corrector of the mutated chloride channel nih.govmdpi.comresearchgate.net. This interaction increases the chloride channel currents of both WT and ΔF508-CFTR researchgate.net.

These interactions with non-neuronal targets highlight the potential therapeutic relevance of this compound beyond its neurotoxic effects, particularly in the context of anticoagulant and anti-cystic fibrosis functions nih.govresearchgate.net.

Modulation of Cellular Signaling Pathways by this compound

This compound significantly modulates various cellular signaling pathways, influencing fundamental cellular processes such as proliferation, survival, and immune responses.

Effects on Cell Proliferation and Growth Regulatory Pathways

This compound has demonstrated inhibitory effects on cell proliferation in various cell lines, particularly in cancer cells. It can impair cell growth and induce cell cycle arrest. For instance, in estrogen receptor-positive breast cancer cells (MCF-7aro), this compound was found to induce cell cycle arrest at the G2/M phase. sci-hub.senih.gov This effect on cell cycle progression is considered a key mechanism contributing to its anti-proliferative activity. frontiersin.org Research has also shown that this compound can inhibit the proliferation of endothelial cells, which is relevant to its impact on angiogenic processes. frontiersin.orgnih.gov

Induction of Apoptosis and Autophagy: Molecular Mechanisms

This compound is a potent inducer of programmed cell death, including apoptosis and autophagy, in various cell types, especially cancer cells. scielo.brfrontiersin.orgscielo.brnih.govnih.gov

Apoptosis Induction: this compound triggers apoptosis through several molecular mechanisms. Studies have shown activation of caspases, particularly caspase-8 and caspases-3/7, following this compound treatment. sci-hub.senih.govfrontiersin.org The intrinsic apoptotic pathway can also be involved, as evidenced by the collapse of mitochondrial membrane potential and the release of cytochrome c. scielo.brnih.gov In some cell lines, such as the caspase-3-deficient MCF-7 breast cancer cells, this compound still induces apoptosis, suggesting the involvement of caspase-independent pathways, potentially mediated by the relocation of apoptosis-inducing factor (AIF) to the nucleus. nih.gov

Autophagy Induction: Autophagy, a cellular process involving the degradation and recycling of cellular components, is also modulated by this compound. scielo.brscielo.brnih.govnih.gov this compound has been shown to stimulate autophagic activity, characterized by the formation of autophagosomes and the upregulation of autophagy-related proteins like LC3-II and beclin 1. nih.govresearchgate.net The role of autophagy in this compound-induced cell death appears to be context-dependent; it can contribute to cell death or, in some cases, act as a survival mechanism that delays apoptosis. nih.govnih.gov

Interplay between Apoptosis and Autophagy: The induction of apoptosis and autophagy by this compound can occur simultaneously or sequentially. scielo.br The specific balance and interplay between these two processes can influence the ultimate fate of the cell.

Impact on Endothelial Cell Functions and Angiogenic Processes

Here is a markdown table summarizing the effects of this compound on t.End.1 endothelial cell proliferation and migration:

| Concentration (nM) | Proliferation Inhibition (%) (24h) nih.gov | Migration Inhibition (%) (6h) frontiersin.org |

| 6.25 | 0 nih.gov | 55 frontiersin.org |

| 12.5 | 29 nih.gov | Not specified |

| 25 | 38 nih.gov | 54 frontiersin.org |

| 50 | 62 nih.gov | 59 frontiersin.org |

| 100 | 44 nih.gov | 33 frontiersin.org |

| 200 | 24 nih.gov | Not specified |

Note: Data compiled from cited sources. Specific experimental conditions may vary between studies.

Immunomodulatory Mechanisms Involving Lipid Mediator Production

This compound possesses significant immunomodulatory properties, largely mediated by its phospholipase A₂ activity and the subsequent production of lipid mediators. nih.govscielo.brscielo.br The hydrolysis of membrane phospholipids by this compound leads to the release of arachidonic acid, a precursor for various eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.gov

This compound can influence the production of both pro-inflammatory and anti-inflammatory lipid mediators. Notably, it has been associated with the increased production of anti-inflammatory and pro-resolving lipid mediators such as lipoxin A₄ (LXA₄) and prostaglandin (B15479496) E₂ (PGE₂). nih.govscielo.brscielo.brmdpi.commdpi.com This shift towards pro-resolving mediators contributes to its anti-inflammatory and immunosuppressive effects. nih.govscielo.brmdpi.commdpi.com Studies have shown that this compound can modulate immune cell functions, including those of macrophages and dendritic cells, influencing cytokine production and the expression of costimulatory molecules. scielo.brmdpi.commdpi.comnih.gov The induction of LXA₄ synthesis in macrophages is reported as a key immunomodulatory mechanism of this compound. scielo.brscielo.br

Effects on Neutrophil Functions and Intracellular Signaling Cascades

This compound also impacts neutrophil functions and associated intracellular signaling cascades. Research indicates that Crotoxin and its B subunit can inhibit certain neutrophil activities, such as spreading and phagocytosis. scielo.brmdpi.com

Furthermore, this compound can modulate intracellular signaling pathways within neutrophils. Studies have shown that Crotoxin and this compound can inhibit the phosphorylation and activation of key signaling molecules involved in inflammatory responses and neutrophil activation, including ERK1/2, p38-MAPKs, and p65-NF-κB. scielo.br Crotoxin has also been shown to affect signaling pathways related to actin polymerization, reducing the phosphorylation of Syk and Vav1 and impairing the translocation of Cdc42, Rac1, and RhoA, which are important for neutrophil adhesion and migration. scielo.br

Compound Names and PubChem CIDs

Comparative and Evolutionary Aspects of Crotoxin B

Phylogenetic Relationships and Sequence Homology with Other Snake Venom Phospholipase A2s

Phylogenetic analyses of svPLA2s, including Crotoxin B, reveal complex evolutionary relationships. This compound and its homologs are found not only in Crotalus and Sistrurus rattlesnakes but also in other pit viper species, suggesting a broader distribution of crotoxin-like molecules in New World pit vipers predating the split of Meso-South American and Nearctic clades. researchgate.net Nigroviriditoxin B, a crotoxin-like PLA2 from Bothriechis nigroviridis, occupies a basal position in phylogenetic trees grouping the B-subunits of β-neurotoxic PLA2 heterodimers from Crotalus and Sistrurus. researchgate.net This suggests that crotoxin-like complexes may have originated before the diversification of these genera. Nigroviriditoxin-B shares 81% amino acid sequence identity with this compound, indicating a close evolutionary relationship. researchgate.net

Sequence homology studies highlight conserved regions within svPLA2s, particularly in the calcium-binding loop and the active site helix 3, which are crucial for enzymatic activity. scielo.brnih.gov However, variations in other regions, especially the C-terminal, contribute to the diverse pharmacological properties observed among different PLA2 isoforms. nih.govfrontiersin.org The presence of an asparagine-6 (N6) substitution is often associated with myotoxic/neurotoxic activity in D49-PLA2s, a feature found in the basic subunits of crotoxin and Mojave toxin. nih.govresearchgate.net Phylogenetic analysis of N6-PLA2s from pit vipers classifies them separately from G6-PLA2 D49 and indicates the existence of distinct lineages based on the residue at position 24. scielo.br

Interactive Data Table: Sequence Identity of this compound Homologs

| Protein | Source Species | Amino Acid Sequence Identity with C. d. terrificus this compound |

| Nigroviriditoxin B | Bothriechis nigroviridis | 81% |

| Gintexin B | Gloydius intermedius | 81% |

| Sistruxin B | Sistrurus catenatus | High identity (e.g., 100% with CBc isoform) scielo.brresearchgate.net |

| Agkistrodotoxin | Gloydius halys | Related N6-PLA2 scielo.brnih.gov |

| Trimucrotoxin | Protobothrops mucrosquamatus | Related N6-PLA2 scielo.brnih.gov |

| Tf-PLA-N | Trimeresurus flavoviridis | Related N6-PLA2 scielo.br |

| Cvvtoxin | Crotalus viridis | Related N6-PLA2 scielo.br |

| Cgtoxin | Cerrophidion godmani | Myotoxin without neurotoxicity scielo.brnih.gov |

| Bstoxin | Bothriechis schlegelii | Myotoxin without neurotoxicity scielo.brnih.gov |

| Batoxin | Bothrops asper | PLA2 scielo.br |

| Bjtoxin | Bothrops jararacussu | PLA2 scielo.br |

| Notexin | Notechis scutatus | Presynaptic neurotoxic PLA2 latoxan.com |

| Ammodytoxin A | Vipera ammodytes | Presynaptic neurotoxic PLA2 latoxan.com |

Note: Sequence identity percentages can vary depending on the specific isoform and the region of sequence compared.

Interspecific and Intraspecific Isoformic Divergence of this compound

Significant variation in venom composition, including the presence and forms of this compound, exists both between different snake species (interspecific) and within populations of the same species (intraspecific). frontiersin.orglstmed.ac.uk This variation contributes to the complexity of snake venoms and can influence the clinical manifestations of envenomings. researchgate.netresearchgate.net

This compound itself exists in multiple isoforms. For example, in Crotalus durissus terrificus venom, several isoforms of both the acidic (CA) and basic (CB) subunits have been isolated and characterized, forming a mixture of different crotoxin molecules through the combination of these distinct subunit isoforms. researchgate.net Studies on Crotalus durissus collilineatus venom have identified new isoforms of this compound, suggesting that there may be more than two classes of crotoxin and this compound isoforms in crotalic venoms than previously classified. nih.gov These isoforms can exhibit differences in their biological activities. nih.gov

Intraspecific variation in venom composition, including PLA2 profiles, has been observed in various snake species, such as the African Puff adder (Bitis arietans). lstmed.ac.uk While this specific study focuses on Bitis, it highlights a general phenomenon in snake venoms where geographic populations within a species can show considerable variation. lstmed.ac.uk This divergence is a challenge for antivenom production, as antivenoms developed against the venom of one population may have reduced efficacy against the venom of another. researchgate.netlstmed.ac.uk

The presence of multiple variants within the same protein family, like svPLA2s, leads to a significant increase in snake venom complexity. researchgate.net This isoformic divergence can result in functional differences, even among PLA2s present in the same organism. For instance, Intercro (IC), a PLA2 in Crotalus durissus terrificus venom, shows structural similarities to this compound isoforms but exhibits low myotoxicity despite similar enzymatic activity. mdpi.com This functional difference is linked to variations in amino acid residues on the surface of the protein. mdpi.com

Evolutionary Pressures Shaping this compound Functional Diversity and Potency

The diversification and potency of snake venom toxins, including this compound, are driven by evolutionary pressures, primarily predator-prey relationships. uq.edu.au The "arms race" between venomous snakes and their prey provides a strong positive selection pressure for venom toxins to evolve prey specificity and increased potency to efficiently immobilize target prey. uq.edu.au This leads to accelerated rates of molecular evolution and diversification through processes like gene duplication and point mutations that alter protein structure and function. frontiersin.orguq.edu.au

Changes in the hydrophobic surface of PLA2s during evolution have been correlated with functional diversification. oup.com In the case of crotoxin, the interaction surface of the basic subunit (this compound) appears to have evolved from this hydrophobic surface, contributing to its ability to form a complex with the acidic subunit and exert neurotoxicity. oup.com

The evolution of venom phenotypes, such as the shift between hemorrhagic (Type I) and highly neurotoxic (Type II) venoms observed in rattlesnakes, is linked to major genomic differences in PLA2 toxin loci. frontiersin.orgoup.com Crotoxin and Mojave toxin are key components of Type II venoms, and their evolution, particularly the origin of the acidic subunit and its interaction with the basic PLA2, represents a significant evolutionary innovation. oup.com

While natural selection driven by environmental factors, particularly prey availability and resistance, is a primary driver of venom evolution, other factors like hybridization events may also contribute to the observed diversity. frontiersin.org The resulting functional diversity allows snakes to adapt to different ecological niches and prey types.

Data Table: Functional Properties of Selected Snake Venom PLA2s

| Protein | Source Species | Key Functional Properties |

| This compound | Crotalus durissus terrificus | Presynaptic neurotoxicity, Phospholipase A2 activity, Myotoxicity researchgate.netresearchgate.netnih.gov |

| Nigroviriditoxin B | Bothriechis nigroviridis | Myotoxicity, Phospholipase A2 activity, lower toxicity than crotoxin researchgate.net |

| Notexin | Notechis scutatus | Presynaptic neurotoxicity, Myotoxicity, Phospholipase A2 activity latoxan.com |

| Ammodytoxin A | Vipera ammodytes | Presynaptic neurotoxicity, Anticoagulant activity, Phospholipase A2 activity latoxan.com |

| Cgtoxin | Cerrophidion godmani | Myotoxicity, Phospholipase A2 activity, no neurotoxicity nih.gov |

| Bstoxin | Bothriechis schlegelii | Myotoxicity, Phospholipase A2 activity, no neurotoxicity nih.gov |

| Intercro (IC) | Crotalus durissus terrificus | Phospholipase A2 activity, low myotoxicity mdpi.com |

Advanced Methodologies in Crotoxin B Research

Structural Determination Techniques

Understanding the three-dimensional arrangement of atoms within Crotoxin B is fundamental to deciphering its function. Various techniques are employed to achieve this, providing insights at different levels of detail.

X-ray Crystallography for High-Resolution Structure Elucidation

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystal of this compound, researchers can reconstruct a detailed three-dimensional model of the protein rcsb.org. This method has been instrumental in revealing the structural framework of this compound, including the arrangement of its amino acid residues and the location of key functional sites mdpi.com.

Crystal structures of different isoforms of this compound, both in isolation and in complex with the acidic subunit crotapotin (CA), have been reported rcsb.orgnih.govrcsb.org. For instance, the crystal structure of a tetrameric complex formed by two dimers of this compound isoforms (CB1 and CB2) from Crotalus durissus terrificus venom has been determined at 2.28 Å resolution rcsb.org. Another study reported the crystal structure of the crotoxin complex from Crotalus durissus terrificus at 1.35 Å resolution, showing the non-covalent complex between the CA and CB subunits rcsb.org. These structures provide insights into the binding interface between subunits and identify residues crucial for complex stability and activity mdpi.comrcsb.org.

While X-ray crystallography provides a static, high-resolution view, it's important to note that the crystal environment can differ from the protein's native state in solution mdpi.com. Nevertheless, crystallographic data serves as a vital foundation for understanding this compound's structural basis of function.

Table 1: Examples of this compound Crystal Structures

| PDB ID | Source Organism | Resolution (Å) | Oligomeric State Solved | Reference |

| 2QOG | Crotalus durissus terrificus | 2.28 | Tetramer (dimers of isoforms) | rcsb.org |

| 3R0L | Crotalus durissus terrificus | 1.35 | Heterodimer (CA-CB complex) | rcsb.org |

| - | Crotalus durissus collilineatus | 2.2 | Dimer (isoforms CB1 and CB2) | nih.gov |

Mass Spectrometry-Based Approaches (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry)

Mass spectrometry (MS) is a versatile analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a sample nih.govucr.ac.crmdpi.comresearchgate.net. In the study of this compound, MS is employed for various purposes, including confirming the molecular mass of purified isoforms and analyzing peptide fragments nih.govucr.ac.crmdpi.comresearchgate.net.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a specific MS-based technique that probes protein structure, dynamics, and interactions by measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent pasteur.frthermofisher.com. Regions of a protein that are more exposed to the solvent or are more dynamic will exchange hydrogens for deuteriums faster than protected or rigid regions thermofisher.com.

HDX-MS has been applied to study the interaction interface between this compound and other proteins, such as the nucleotide-binding domain 1 (NBD1) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mdpi.comresearchgate.net. By comparing the deuterium uptake of this compound in its free state versus when bound to a target, researchers can identify regions that undergo conformational changes or are involved in the binding interface mdpi.comresearchgate.net. This provides valuable information about the molecular details of this compound's interactions mdpi.comresearchgate.net.

Table 2: Molecular Masses of this compound Isoforms and Subunits Determined by Mass Spectrometry

| Protein/Subunit | Source Organism | Molecular Mass (Da) | Method | Reference |

| This compound | Crotalus durissus terrificus | ~14,943.14 | MALDI-TOF MS | nih.govucr.ac.cr |

| This compound isoform F6a | Crotalus durissus collilineatus | 14,943.18 | MALDI-TOF MS | ucr.ac.cr |

| Crotoxin (complex) | Crotalus durissus cumanensis | 25,562.6 | MS | researchgate.net |

| This compound (sPLA₂) dimer | Crotalus durissus cumanensis | 29,308.6 | MS | researchgate.net |

| Inter-CRO (V-1) isoform | Crotalus durissus collilineatus | 14,254 | MS | mdpi.com |

Biophysical Characterization Methods

Biophysical techniques provide information about the physical properties of this compound in solution, including its interactions with other molecules and its assembly state.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time nuvisan.combio-rad.com. It measures changes in refractive index near a sensor surface when a molecule in solution binds to an immobilized ligand bio-rad.com. This allows for the determination of binding kinetics (association and dissociation rate constants, k_on and k_off) and affinity (dissociation constant, K_d) nuvisan.com.

SPR has been utilized to study the binding of crotoxin (the complex of CA and CB) to target proteins, such as the crotoxin acceptor protein (CAPT) isolated from Torpedo marmorata electric organ membranes nih.govacs.org. These studies have quantified the affinity of crotoxin for its binding sites, providing insights into the strength and dynamics of these interactions nih.govacs.org. For example, an apparent dissociation constant (K_d(app)) of 3.4 nM was calculated for the interaction of purified CAPT and crotoxin from Crotalus durissus terrificus venom using SPR nih.gov.

Table 3: Crotoxin Binding Kinetics and Affinity Determined by SPR

| Analyte | Immobilized Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Reference |

| Crotoxin | CAPT | 3.5 x 10⁶ | 1.2 x 10⁻² | 3.4 | nih.gov |

Dynamic Light Scattering (DLS) for Oligomeric State Assessment

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS) or Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of particles in solution malvernpanalytical.com. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles malvernpanalytical.com. DLS can be used to assess the oligomeric state of a protein, determining whether it exists as monomers, dimers, tetramers, or larger aggregates in solution malvernpanalytical.comunesp.brconnectedpapers.comresearchgate.net.

Studies have employed DLS to investigate the oligomerization behavior of this compound and the crotoxin complex in solution unesp.brconnectedpapers.comresearchgate.net. While X-ray crystallography can reveal oligomeric arrangements in the crystal lattice, DLS provides information about the species present under solution conditions, which are more physiologically relevant rcsb.orgmdpi.comresearchgate.net. DLS studies have provided evidence that this compound can form tetrameric oligomers in solution, similar to observations from some crystal structures rcsb.orgresearchgate.net. DLS is sensitive to changes in oligomeric distribution and can help understand reversible self-association phenomena malvernpanalytical.com.

Computational Modeling and Simulation

Computational approaches, such as molecular modeling and simulation, complement experimental techniques by providing theoretical insights into the structure, dynamics, and interactions of this compound at an atomic level mdpi.comresearchgate.netnih.govfrontiersin.orgfda.govufabc.edu.br. These methods can be used to build three-dimensional models, simulate protein behavior over time, and predict binding interactions nih.gov.

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (like a target protein or small molecule) to this compound based on their structures mdpi.comresearchgate.net. This helps in identifying potential interaction sites and understanding the nature of the binding forces mdpi.comresearchgate.net. Molecular dynamics (MD) simulations track the movement of atoms in a protein over time, providing information about its flexibility, conformational changes, and interactions with the solvent or other molecules nih.govfrontiersin.org.

Computational modeling, often supported by experimental data from techniques like HDX-MS and SPR, has been used to identify regions of this compound involved in interactions with protein targets, such as the ΔF508-NBD1 domain of CFTR mdpi.comresearchgate.net. These simulations can help visualize the binding interface and understand the molecular basis of observed interactions mdpi.comresearchgate.net. Homology modeling, where the structure of a protein is predicted based on the known structure of a related protein (like using this compound as a template for modeling other PLA₂s), is another computational technique used in this field nih.gov.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. In the context of this compound, molecular docking is employed to study its interactions with potential binding partners, such as lipids, membranes, or potential inhibitors. This method helps to elucidate the key residues involved in binding and estimate the affinity between this compound and its targets. For instance, molecular docking has been utilized to evaluate the interaction between secretory PLA₂ (sPLA₂) from C. durissus terrificus and compounds like quercetin, identifying important interacting residues near the C-terminal region and potentially near the catalytic site. unesp.brnih.gov These studies can reveal hydrogen bonds and hydrophobic contacts crucial for the interaction. unesp.brmdpi.com Molecular docking has also been used to generate potential binding sites on this compound for interaction with protein targets, such as human coagulation factor Xa (hFXa). mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Interfacial Activation

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. chemrxiv.orgmdpi.comnih.gov For this compound, MD simulations are vital for understanding its conformational flexibility and the dynamic processes involved in its function, particularly interfacial activation. PLA₂ enzymes, including this compound, exhibit significantly higher activity on aggregated substrates like biological membranes compared to dispersed monomers. acs.org This phenomenon, known as interfacial activation, involves conformational changes that facilitate the enzyme's interaction with the lipid-water interface. acs.orgrsc.org MD simulations can capture these dynamic changes in atomic detail, revealing how the enzyme's structure adapts upon encountering a membrane surface. rsc.orgmdpi.com Simulations can show increased solvent accessible surface area, reorientation of catalytic residues like Asp49 and His48, and reorganization of the calcium-binding loop, all of which are critical for enzymatic activity at the interface. mdpi.com MD simulations can also be used to assess the stability of complexes formed by this compound with other molecules, such as its interaction with crotapotin or potential inhibitors. nih.govresearchgate.net

Recombinant Expression and Protein Engineering Strategies

Producing sufficient quantities of pure this compound and its variants is essential for detailed structural and functional studies. Recombinant DNA technology and protein engineering techniques allow for the expression of this compound in heterologous systems and the modification of its amino acid sequence to probe structure-function relationships.

Heterologous Expression Systems for this compound Production

Heterologous expression involves producing a protein in a host organism different from its natural source. This approach offers advantages in terms of scalability and control over production. Escherichia coli ( E. coli) is a commonly used host system for the recombinant expression of proteins, including this compound. researchgate.netubbcluj.roresearchgate.netnih.govresearchgate.netgenscript.com.cn Studies have reported the successful expression of recombinant this compound (specifically isoform C) in E. coli strains like RosettaTM (DE3)pLysS. researchgate.netubbcluj.rogenscript.com.cn This typically involves cloning the gene encoding this compound into an expression vector, transforming bacterial cells with the vector, and inducing protein expression using agents like IPTG. researchgate.netubbcluj.ro Following expression, the recombinant protein is often found in inclusion bodies and requires extraction and in vitro refolding to achieve its native structure and activity. researchgate.netnih.gov Affinity chromatography, such as Ni²⁺-affinity chromatography, is commonly used for purifying His-tagged recombinant proteins like this compound. researchgate.netubbcluj.ro The ability to produce recombinant this compound facilitates research into its properties and potential applications. researchgate.netnih.gov

Site-Directed Mutagenesis for Structure-Function Dissection

Site-directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of a gene, resulting in targeted amino acid substitutions in the expressed protein. This method is invaluable for investigating the role of individual amino acid residues or specific regions in the structure, enzymatic activity, protein-protein interactions (such as binding to crotapotin), and membrane binding of this compound. By altering specific residues and observing the resulting effects on function, researchers can gain insights into the molecular basis of this compound's biological activities. For example, studies on related neurotoxic PLA₂s structurally similar to this compound have used site-directed mutagenesis to investigate residues important for neurotoxicity and interface recognition. scielo.brnih.gov Alterations in residues like F24 and Y22 have been shown to impact toxicity and binding. scielo.br Specific basic and hydrophobic residues have been suggested to be involved in myotoxicity and interactions with the acidic subunit, and mutagenesis studies are crucial to confirm these roles. nih.gov

In Vitro Cell-Based Functional Assays

In vitro cell-based assays are fundamental for evaluating the biological activities of this compound in a controlled cellular environment. These assays provide insights into how this compound interacts with cells and the cellular responses it elicits.

Various cell lines are used to study the effects of this compound. For example, studies have utilized murine erythroleukemia cells, human malignant melanoma cells, canine mammary tumor cell lines, and breast cancer cell lines (like MCF-7 and MDA-MB-231) to investigate its cellular effects. frontiersin.orgsci-hub.sescielo.brscielo.brmdpi.comresearchgate.netnih.gov

Common in vitro assays include:

Cytotoxicity Assays: These assays measure the effect of this compound on cell viability. Methods like the MTT assay, which assesses the metabolic activity of viable cells, are frequently employed. frontiersin.orgscielo.brscielo.brmdpi.comresearchgate.net Cytotoxicity assays have shown that this compound can reduce the viability of various cancer cell lines in a concentration-dependent manner. frontiersin.orgscielo.brscielo.brmdpi.comresearchgate.net The PLA₂ activity of subunit B is often required for this cytotoxic effect. nih.govaacrjournals.org

Cell Death Mechanism Assays: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry are used to determine the mode of cell death induced by this compound, such as apoptosis or necrosis. frontiersin.orgscielo.brresearchgate.net Studies have indicated that apoptosis is a predominant mechanism of cell death induced by this compound in certain cancer cell lines. scielo.brresearchgate.net

Cell Migration and Invasion Assays: Techniques like wound healing assays and Transwell assays are used to assess the impact of this compound on the migratory and invasive potential of cells. frontiersin.orgscielo.brresearchgate.netfrontiersin.org Research has shown that this compound can reduce cell migration and invasion in various cell types. frontiersin.orgscielo.brresearchgate.netfrontiersin.org

Enzymatic Activity Assays in a Cellular Context: While PLA₂ activity can be measured using isolated substrates, cell-based assays can assess the enzyme's activity on cellular membranes or intracellular phospholipid targets. The release of markers like lactic dehydrogenase (LDH) into the supernatant can indicate membrane damage caused by the enzymatic activity of this compound. sci-hub.seucr.ac.cr

Cell Cycle Analysis: Flow cytometry can be used to analyze the effects of this compound on cell cycle progression, identifying potential arrests at specific phases (e.g., G₂/M phase). frontiersin.orgsci-hub.semdpi.com

These in vitro cell-based assays are crucial for understanding the cellular targets and mechanisms of action of this compound, providing valuable data for research into its potential therapeutic applications.

Here is a table summarizing some of the in vitro cell-based assay findings:

| Cell Line | Assay Type(s) | Key Observation(s) | Source(s) |

| Human Malignant Melanoma (SK-MEL-28, MeWo) | MTT, Wound Healing, Transwell, Caspase activation, Cell Cycle Analysis | Reduced cell viability, decreased migration and invasion, induced apoptosis (caspase-3 and 7 activation), caused cell cycle arrest at G₂/M. | frontiersin.org |

| Canine Mammary Carcinoma (UNESP-CM1, UNESP-CM9) | MTT, Wound Healing, Apoptosis Assay (Annexin V/PI) | Decreased cell viability, migration inhibition, induced apoptosis. Basic subunit (CB-PLA₂) responsible for cytotoxic activity. | scielo.brscielo.brresearchgate.net |

| Murine Erythroleukemia | Cytotoxicity Assay | Cytocidal effect on cell growth, required PLA₂ activity and complex dissociation for cytotoxicity. | nih.gov |

| Murine Skeletal Muscle (C2C12 myoblasts and myotubes) | Cytotoxic Activity (LDH release) | This compound isoform PLA₂ (F6a) was cytotoxic, causing cell lysis. | ucr.ac.cr |

| Breast Cancer (MCF-7aro) | Cell Cycle Analysis, LDH release | Impaired cell growth, cell cycle arrest at G₂/M phase. | sci-hub.se |

| Breast Cancer (MDA-MB-231, MCF-7) | Cellular proliferation (BrdU), Viability (MTT), Cell Cycle, Apoptosis | Reduced viability and proliferation, induced cell cycle arrest (G₂/M), higher rate of apoptosis observed with a this compound-derived peptide. | mdpi.com |

| Vero cells | Antiviral assay (qRT-PCR for virus titer) | Showed antiviral activity against Dengue virus 2 (DENV-2) by intervening in initial replication phases and direct destruction. | researchgate.net |

Cell Adhesion and Migration Assays on Extracellular Matrix Components

Cell adhesion and migration are critical processes in various biological phenomena, including angiogenesis and tumor progression. Research using this compound and the crotoxin complex has investigated their effects on these processes, often utilizing extracellular matrix (ECM) components like laminin (B1169045), type I collagen, and fibronectin as substrates.

Studies on murine endothelial cells (t.End.1) demonstrated that a crotoxin concentration of 50 nM impaired cell adhesion and migration on different ECM components, including laminin, type I collagen, and fibronectin nih.govnih.govbutantan.gov.brbutantan.gov.br. This inhibition of cell adhesion was linked to a reduction in the distribution of αv and α2 integrins and altered cytoskeletal actin polymerization (F-actin) nih.govnih.gov. Furthermore, inhibition of focal adhesion kinase (FAK), Rac1 (GTPase), and actin-related protein 2/3 (Arp 2/3) complex signaling proteins was observed nih.govnih.gov.

In wound healing models, crotoxin at a concentration of 50 nM significantly inhibited endothelial cell migration induced in type I collagen coating nih.gov. This reduction in migration was associated with decreased cellular adhesion to collagen type I, fibronectin, and laminin nih.gov.

Studies on canine mammary tumor cell lines (CM1 and CM9) also showed that crotoxin and CB-PLA2 decreased the ability of these cells to migrate in a dose-dependent manner scielo.brresearchgate.net. For instance, in a migration assay, crotoxin treatment resulted in a lower healing percentage (8.67% for CM1 and 5.58% for CM9) compared to the control group (13.20% and 15.24% for the respective cell lines) scielo.br.

Capillary-like Tube Formation Assays in 3D Culture Models

Capillary-like tube formation assays in three-dimensional (3D) culture models, often using Matrigel, are used to evaluate the ability of endothelial cells to form new vessel-like structures, a key process in angiogenesis. Crotoxin's impact on this process has been investigated.

Research using murine endothelial cells (t.End.1) in a 3D Matrigel model showed that a crotoxin concentration of 50 nM significantly inhibited the formation of capillary-like structures nih.govnih.govbutantan.gov.brbutantan.gov.br. After 6 hours of incubation, cells treated with 50 nM crotoxin demonstrated a 66% reduction in their ability to form these structures compared to control cells nih.gov. This inhibitory effect on tube formation was observed under both normal culture medium and tumor-conditioned medium, highlighting its potential anti-angiogenic action nih.govnih.gov.

Furthermore, studies investigating the effect of crotoxin on macrophage secretory activity associated with angiogenesis found that supernatants from macrophages treated with crotoxin (12.5 nM) inhibited capillary-like tube formation by thymic endothelial cells (EC) in a 3D Matrigel matrix nih.gov. Supernatants from human macrophages (THP-1-macrophage differentiated) treated with 12.5 nM crotoxin also significantly inhibited capillary-like tube formation by human umbilical vein endothelial cells (HUVEC) nih.gov.

Neurotransmitter Release Investigations in Neuromuscular Preparations

Crotoxin is known for its potent neurotoxic effects, primarily involving the blockade of neuromuscular transmission. Investigations into neurotransmitter release in neuromuscular preparations are fundamental to understanding this aspect of its activity.

Crotoxin acts primarily at the presynaptic level by altering neurotransmitter release scielo.br. Studies using isolated neuromuscular preparations, such as the chick biventer cervicis nerve-muscle preparation or longitudinal muscle-myenteric plexus preparation of the guinea pig ileum, are employed to assess its effects scielo.brnih.gov.

Research on guinea pig ileum demonstrated that crotoxin inhibited the uptake of 3H-choline in minces of smooth muscle myenteric plexus scielo.br. In the concentration range of 0.03-1 µM, crotoxin decreased 3H-choline uptake by 50-75% compared to control within 10 minutes of treatment scielo.br. This inhibition of choline (B1196258) uptake is proposed to be related to the neuromuscular blockade caused by the toxin scielo.br.

Crotoxin blocks acetylcholine (B1216132) release induced by Tityus serrulatus venom in guinea pig ileum and affects the response of smooth muscle myenteric plexus to field electrical stimulation scielo.br. The basic phospholipase A2 subunit of crotoxin (this compound) requires its acidic chaperone (crotapotin) to concurrently inhibit acetylcholine release and produce muscle blockage scielo.br.

Studies using mouse phrenic nerve-hemidiaphragm preparations have also been utilized to assess the neuromuscular blocking activity of Crotalus durissus venoms, where crotoxin is a major component responsible for peripheral neuromuscular paralysis mdpi.com. These studies measure muscle twitch amplitude to evaluate the degree of neuromuscular blockade mdpi.com.

Receptor Binding Studies using Labeled Ligands and Cross-linking Techniques

Understanding how this compound and the crotoxin complex interact with cellular receptors is crucial for elucidating their mechanisms of action. Receptor binding studies using labeled ligands and cross-linking techniques are employed for this purpose.

Studies have indicated that the crotoxin complex binds to specific "acceptor sites" on target membranes aacrjournals.org. The complex's binding to a specific 48-kDa protein (R48) receptor located on presynaptic membranes has been suggested, forming a transient ternary complex (CA-CB-R48) uniprot.org. Following this, the CA-CB complex may dissociate, with the CA subunit being released and only the CB subunit remaining associated with the specific crotoxin receptor at equilibrium uniprot.org.

Receptor binding assays using iodinated crotoxin have been performed on preparations like brain synaptosomes or brain slices acs.orgdtic.mil. These studies involve incubating labeled crotoxin with membrane preparations and assessing binding in the presence or absence of unlabeled competitors acs.orgnih.gov. Early studies using 125I-crotoxin on brain sections showed binding to various structures, although high non-specific binding was observed dtic.mil.

Cross-linking experiments have been used to identify the membrane proteins that interact with crotoxin. Studies using 125I-crotoxin produced labeling primarily of a single membrane protein of 48,000 Da in presynaptic membranes from Torpedo marmorata electric organ acs.org. Another crotoxin-binding protein of 85,000 Da has also been detected using photoaffinity labeling acs.org. Competition cross-linking experiments have shown that the specific labeling of the 48,000 Da protein by 125I-crotoxin can be blocked by crotoxin, crotapotin (CA), and this compound (CB) acs.org.

Biochemical and Enzymatic Characterization

Biochemical and enzymatic characterization of this compound focuses on its inherent properties, particularly its phospholipase A2 activity.

Phospholipase A2 Activity Assays with Defined Substrates

Phospholipase A2 (PLA2) activity is a key enzymatic property of this compound, as it catalyzes the hydrolysis of phospholipids (B1166683). Various assays using defined substrates are employed to measure this activity.

A common method for assessing PLA2 activity involves using synthetic chromogenic substrates, such as 4-nitro-3-(octanoyloxy)benzoic acid unco.eduucr.ac.crredalyc.org. The hydrolysis of this substrate by PLA2 releases a chromophore that can be detected spectrophotometrically, allowing for the measurement of enzyme activity unco.eduredalyc.org. These assays can be performed in aqueous systems and allow for the examination of enzyme activity without the need for radioactive substrates unco.edu.

PLA2 activity can be measured using a pH-stat apparatus, which monitors the release of fatty acids from phospholipid substrates by maintaining a constant pH through the automated addition of a base nih.gov. Micellar substrates like DPPC (dipalmitoylphosphatidylcholine) mixed with deoxycholate or Triton X-100 are used in these assays nih.gov.

Studies have characterized the PLA2 activity of isolated this compound and the crotoxin complex. Isolated subunit B (this compound) has been reported to have a higher specific PLA2 activity compared to the reconstituted crotoxin complex aacrjournals.org. For instance, isolated subunit B had a specific activity of 76 ± 6 units/mg protein (pH-Stat), while the reconstituted complex had a specific activity of 21 ± 3 units/mg protein aacrjournals.org.

The PLA2 activity of different isoforms of this compound can also be characterized using synthetic substrates. For example, the PLA2 activity of a new this compound isoform (PLA2 F6a) from Crotalus durissus collilineatus venom was studied using 4-nitro-3-(octanoyloxy)benzoic acid, showing an activity of 9.78 ± 0.265 nmol/min ucr.ac.cr. Crotapotin isoforms have been shown to inhibit the PLA2 activity of this compound isoforms ucr.ac.cr.

Table 2: PLA2 Activity of Crotoxin and its Subunits

| Sample | Specific PLA2 Activity (units/mg protein, pH-Stat) |

| Isolated Subunit B | 76 ± 6 aacrjournals.org |

| Reconstituted Crotoxin | 21 ± 3 aacrjournals.org |

Enzyme Inhibition Studies with Modulators and Chelating Agents

The phospholipase A2 activity of this compound is crucial for many of its biological effects. Consequently, the investigation of compounds that can inhibit this enzymatic activity is a significant area of research. These inhibitors can broadly be classified as modulators or chelating agents, each interacting with the enzyme through different mechanisms.

Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), are known to inhibit the enzymatic activity of PLA2s, including this compound, by sequestering the divalent calcium ions (Ca²⁺) that are essential cofactors for their catalytic activity. Studies have shown that the enzymatic activity of this compound is completely abolished upon incubation with EDTA. ucr.ac.cr Similarly, the presence of EGTA, another chelating agent, also results in no significant PLA2 activity of certain PLA2s, highlighting the calcium dependency of these enzymes. ikiam.edu.ec The reduction or abolition of enzymatic activity by chelators like EDTA strongly suggests that the antiviral effect observed with this compound in some studies is related to its enzymatic activity, likely through the cleavage of glycerophospholipids. scitechnol.comresearchgate.net

Modulators, on the other hand, encompass a diverse range of compounds that can interact with the enzyme at various sites, affecting its catalytic efficiency. These include natural products like phenolic compounds and synthetic molecules.

Phenolic compounds, such as gallic acid, ferulic acid, caffeic acid, propylgallate, and epigallocatechingallate, have demonstrated inhibitory effects on the enzymatic activity of PLA2 from the crotoxin complex (specifically the CB subunit). redalyc.orgscielo.org.co These compounds can inhibit PLA2 activity using substrates like egg yolk or synthetic substrates. scielo.org.co The inhibitory capacity varies among different phenolic compounds. For instance, epigallocatechin gallate has shown potent inhibitory capacity, while ferulic acid exhibited lower activity in some studies. redalyc.org Molecular docking studies suggest that these polyphenols can form hydrogen bonds within the active site of the enzyme, contributing to their inhibitory effect. redalyc.org

Another class of modulators includes non-steroidal sesquiterpenoids like manoalide (B158911), isolated from marine sponges. Manoalide has been shown to irreversibly and completely inactivate the activity of crotoxin. researchgate.net The mechanism of inhibition by manoalide has been extensively studied for other PLA2s and involves the reaction of the hidroxifurane ring of manoalide with lysine (B10760008) residues on the enzyme surface. researchgate.net

Furthermore, the acidic subunit of the crotoxin complex, crotapotin (Crotoxin A), acts as a natural modulator of this compound's enzymatic activity. Crotapotin inhibits the PLA2 activity of this compound when the substrate is in an aggregated form, preventing the interaction of the enzyme with lipid-water interfaces. nih.gov This suggests that crotapotin shields a specific area on the enzyme surface, distinct from the active site, that is responsible for the interaction of this compound with lipid interfaces. nih.gov Studies have shown that crotapotin isoforms can inhibit the activity of different this compound isoforms, although the sensitivity to inhibition may vary. ucr.ac.cr

Synthetic molecules like Varespladib (LY315920) have also been developed as potent inhibitors of snake venom catalytic PLA2s and PLA2-like toxins. researchgate.net While not exclusively studied for this compound in the provided results, such synthetic inhibitors represent a significant class of modulators in PLA2 research.

The study of enzyme inhibition provides valuable insights into the catalytic mechanism of this compound and offers potential avenues for developing inhibitors with therapeutic applications. The following table summarizes some research findings on the inhibition of this compound or PLA2 from the crotoxin complex by various modulators and chelating agents:

| Inhibitor Type | Compound | Effect on this compound/PLA2 Activity | Mechanism | Reference |

| Chelating Agent | EDTA | Completely abolished | Chelates essential Ca²⁺ cofactor | ucr.ac.cr |

| Chelating Agent | EGTA | No significant activity detected | Chelates essential Ca²⁺ cofactor | ikiam.edu.ec |

| Phenolic Compound | Gallic acid | Inhibitory | Hydrogen bonding within active site (proposed) | redalyc.orgscielo.org.co |

| Phenolic Compound | Epigallocatechin gallate | Potent Inhibitory | Hydrogen bonding within active site (proposed), strongest binding observed | redalyc.orgscielo.org.co |

| Phenolic Compound | Ferulic acid | Inhibitory (lower activity) | Hydrogen bonding within active site (proposed) | redalyc.orgscielo.org.co |

| Phenolic Compound | Caffeic acid | Inhibitory | Hydrogen bonding within active site (proposed) | redalyc.orgscielo.org.co |

| Phenolic Compound | Propylgallate | Inhibitory | Hydrogen bonding within active site (proposed) | redalyc.orgscielo.org.co |

| Sesquiterpenoid | Manoalide | Irreversible, complete inactivation | Reaction with lysine residues | researchgate.net |

| Natural Modulator | Crotapotin (Crotoxin A) | Inhibitory (with aggregated substrate) | Prevents interaction with lipid-water interfaces | nih.gov |

| Synthetic Inhibitor | Varespladib (LY315920) | Potent Inhibition (general PLA2s) | (Mechanism not specified in provided text for CB) | researchgate.net |

These studies highlight the diverse range of molecules that can modulate or inhibit the enzymatic activity of this compound, providing a foundation for further research into the development of specific inhibitors for therapeutic or research purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.